![molecular formula C18H18N2O3S B2984240 10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 731797-75-4](/img/structure/B2984240.png)
10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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Description
10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality 10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Reactivity
Polycyclic Compounds from Diels-Alder Reactions : Research on compounds derived from Diels-Alder reactions, involving structurally complex polycyclic systems, contributes to understanding the conformation and reactivity of such molecules. These studies provide insights into molecular interactions through classical hydrogen bonds and C-H·O contacts, which are foundational for designing molecules with specific properties (Zukerman-Schpector et al., 2001).
Synthesis of Strained Bicyclic Alkynes : Investigations into the generation and reactivity of highly strained bicyclic alkynes reveal the potential for synthesizing novel organic compounds. Such studies are crucial for developing new synthetic routes and materials (Tümer et al., 2001).
Synthesis and Chemical Transformations
Novel Synthetic Routes : Research into the synthesis and reactions of heterocyclic compounds, including pyrazolo and triazine derivatives, expands the toolkit for creating molecules with potential applications in materials science, pharmaceuticals, and beyond. Such work demonstrates the versatility of organic synthesis in accessing complex molecular architectures (Attaby et al., 2006).
Condensing Agents for Amide and Ester Formation : Studies on efficient condensing agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, highlight advancements in peptide and ester synthesis. These findings are crucial for pharmaceutical synthesis and the development of bioactive compounds (Kunishima et al., 1999).
Photochemistry and Molecular Interactions
- Photochemical Transformations : Investigating the photochemistry of cyclic compounds provides insights into the pathways and products of light-induced reactions. Such research is significant for understanding the stability and reactivity of molecules under photochemical conditions, with implications for materials science and photopharmacology (Tomioka, 1992).
properties
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-7-6-10(8-13(12)23-2)9-15-19-17(21)16-11-4-3-5-14(11)24-18(16)20-15/h6-8H,3-5,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPUHNINEURUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=C(C4=C(S3)CCC4)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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